![molecular formula C12H14ClF3N2 B1462766 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane CAS No. 1219967-95-9](/img/structure/B1462766.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane
Overview
Description
“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane” is a chemical compound with the CAS Number: 306976-40-9 . Its molecular weight is 280.68 . The IUPAC name for this compound is 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinol .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane”, has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a chemical intermediate for the synthesis of several crop-protection products, have been reported .Molecular Structure Analysis
The InChI code for “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane” is 1S/C11H12ClF3N2O/c12-9-5-7 (11 (13,14)15)6-16-10 (9)17-3-1-8 (18)2-4-17/h5-6,8,18H,1-4H2 .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which include “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane”, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval .
Organic Synthesis
“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane” is a commonly used reagent in organic synthesis . It can participate in alkylation and chlorination reactions .
Drug Synthesis
This compound is widely used in drug synthesis . As a fluoro-substituted reagent, it can participate in various reactions .
Material Chemistry
“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane” is also widely used in the field of material chemistry .
Inhibitors of NS5B in Hepatitis C Treatment
2-Amino-3-chloro-5-trifluoromethylpyridine acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .
FDA-Approved Drugs
Trifluoromethyl group-containing drugs, including those with “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane”, have been approved by the FDA . These drugs exhibit numerous pharmacological activities .
Safety And Hazards
Future Directions
The future directions for “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane” and its derivatives are promising. They are expected to find many novel applications in the future, especially in the agrochemical and pharmaceutical industries . Several TFMP derivatives are currently undergoing clinical trials .
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2/c13-10-7-9(12(14,15)16)8-17-11(10)18-5-3-1-2-4-6-18/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIHBRQQFFJBKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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